

# Application Notes and Protocols: IR-797 Chloride Conjugation to Antibodies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: IR-797 chloride

Cat. No.: B15556525

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## Introduction

This document provides a detailed protocol for the conjugation of the near-infrared (NIR) fluorescent dye, **IR-797 chloride**, to antibodies using N-hydroxysuccinimide (NHS) ester chemistry. IR-797 is a cyanine dye with an absorption maximum around 797 nm, making it well-suited for a variety of applications requiring deep tissue penetration and low autofluorescence, such as in vivo imaging, flow cytometry, and western blotting. The following protocol outlines the necessary steps for successful conjugation, purification, and characterization of the resulting antibody-dye conjugate.

## Principle of the Method

The conjugation chemistry relies on the reaction between the NHS ester of IR-797 and primary amine groups (-NH<sub>2</sub>) present on the antibody, primarily on the side chains of lysine residues. This reaction forms a stable amide bond, covalently linking the fluorescent dye to the antibody. The process involves preparation of the antibody and dye, the conjugation reaction itself, and subsequent purification to remove unconjugated dye.

## Materials and Reagents

Reagent/Material	Supplier/Specifications
Antibody of interest	≥95% purity, free of amine-containing stabilizers
IR-797 NHS Ester	Amine-reactive derivative of IR-797 chloride
Anhydrous Dimethylsulfoxide (DMSO)	High-purity, molecular biology grade
Conjugation Buffer	0.1 M Sodium Bicarbonate, pH 8.3-8.5 or 50 mM Sodium Phosphate, pH 7.2-8.0 <sup>[1]</sup>
Purification Column	Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
Elution Buffer	Phosphate-Buffered Saline (PBS), pH 7.2-7.4
Spectrophotometer	Capable of measuring absorbance at 280 nm and ~797 nm

## Experimental Protocols

### Antibody Preparation

Proper preparation of the antibody is critical for successful conjugation. The antibody solution must be free of amine-containing buffers (e.g., Tris) and stabilizers like bovine serum albumin (BSA) or glycine, as these will compete with the antibody for reaction with the NHS ester.

- **Buffer Exchange:** If the antibody is in an incompatible buffer, perform a buffer exchange into the chosen Conjugation Buffer. This can be achieved through dialysis or by using a desalting column.
- **Concentration Adjustment:** Adjust the antibody concentration to 2-10 mg/mL in the Conjugation Buffer for optimal labeling efficiency. A concentration of 2.5 mg/mL is a good starting point.

### IR-797 NHS Ester Preparation

NHS esters are moisture-sensitive and should be handled accordingly.

- Allow the vial of IR-797 NHS ester to equilibrate to room temperature before opening to prevent condensation.

- Immediately before use, prepare a stock solution of the IR-797 NHS ester in anhydrous DMSO. A concentration of 10 mg/mL is commonly used.

## Antibody Conjugation Reaction

The molar ratio of dye to antibody is a critical parameter that influences the degree of labeling (DOL). A DOL of 2-10 is generally desirable for most applications.<sup>[2][3]</sup> It is recommended to perform pilot experiments with varying dye-to-antibody molar ratios to determine the optimal ratio for your specific antibody and application.

- Calculate the required volume of the IR-797 NHS ester stock solution to achieve the desired molar excess. A starting point of a 10:1 to 20:1 molar ratio of dye to antibody is recommended.
- While gently vortexing, add the calculated volume of the IR-797 NHS ester stock solution to the antibody solution.
- Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

## Purification of the Conjugate

Purification is necessary to remove unconjugated IR-797, which can interfere with downstream applications. Size-exclusion chromatography is the most common method for this purpose.

- Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with Elution Buffer (PBS).
- Apply the conjugation reaction mixture to the column.
- Elute the conjugate with PBS. The larger antibody-dye conjugate will elute first, followed by the smaller, unconjugated dye molecules.
- Collect the fractions containing the purified conjugate. The labeled antibody will be visibly colored.

## Characterization of the Conjugate

The degree of labeling (DOL), which is the average number of dye molecules conjugated to a single antibody molecule, must be determined. This is achieved by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance of the dye (~797 nm).

- Measure the absorbance of the purified conjugate solution at 280 nm ( $A_{280}$ ) and ~797 nm ( $A_{\max}$ ).
- Calculate the DOL using the following formula:

$$\text{Protein Concentration (M)} = [A_{280} - (A_{\max} \times CF_{280})] / \epsilon_{\text{protein}}$$

$$\text{Dye Concentration (M)} = A_{\max} / \epsilon_{\text{dye}}$$

$$\text{DOL} = \text{Dye Concentration} / \text{Protein Concentration}$$

Where:

- $A_{280}$ : Absorbance of the conjugate at 280 nm.
- $A_{\max}$ : Absorbance of the conjugate at the maximum absorption wavelength of IR-797 (~797 nm).
- $CF_{280}$ : Correction factor for the dye's absorbance at 280 nm ( $A_{280}$  of the dye /  $A_{\max}$  of the dye).
- $\epsilon_{\text{protein}}$ : Molar extinction coefficient of the antibody at 280 nm (for IgG, this is typically  $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$ ).<sup>[4][5][6]</sup>
- $\epsilon_{\text{dye}}$ : Molar extinction coefficient of the IR-797 NHS ester at its  $A_{\max}$ .

## Storage of the Conjugated Antibody

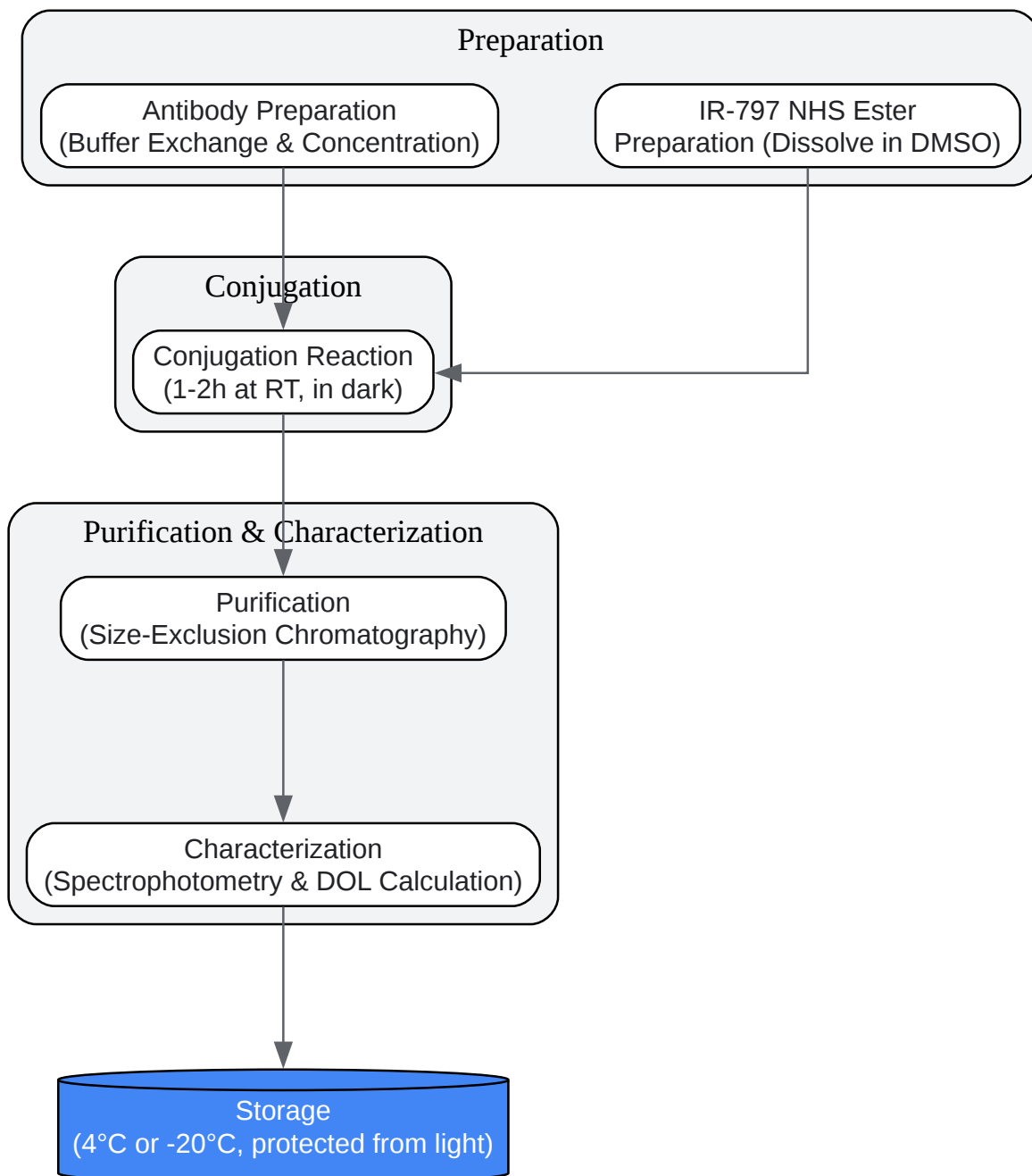
For long-term storage, it is recommended to store the purified antibody-dye conjugate at 4°C, protected from light.<sup>[7]</sup> For longer periods, the conjugate can be stored at -20°C, often with the addition of a cryoprotectant like glycerol (at a final concentration of 50%). Avoid repeated freeze-thaw cycles. Fluorescently conjugated antibodies should be stored in dark vials or tubes.

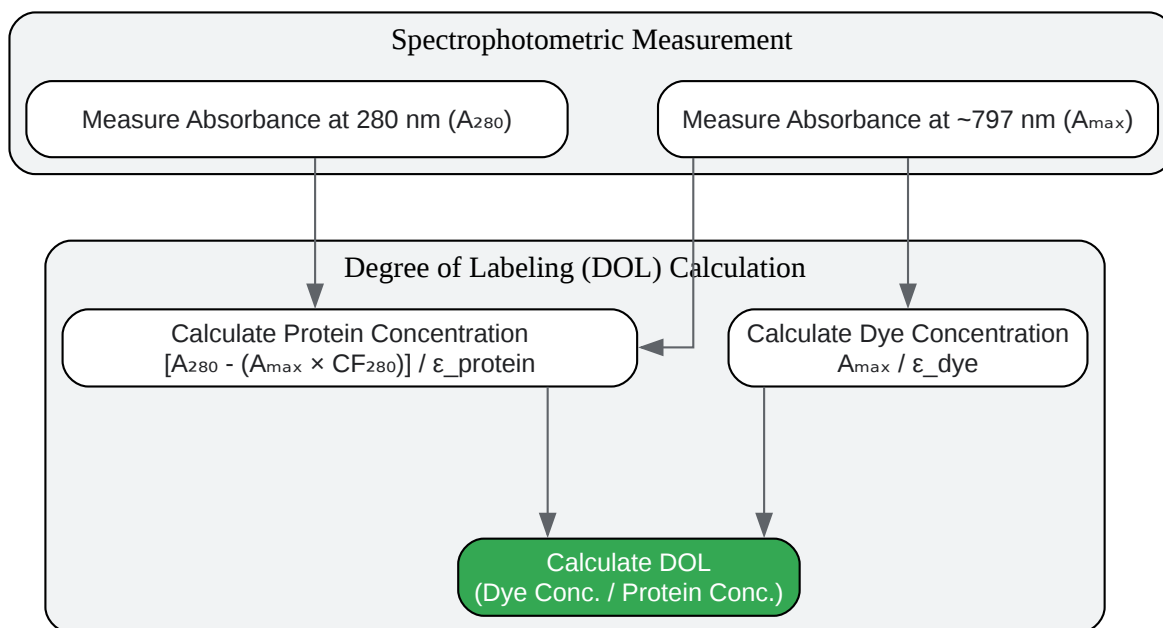
## Quantitative Data Summary

The following table provides key quantitative parameters for the IR-797 antibody conjugation protocol. Please note that the values for the IR-797 NHS ester are based on a spectrally similar dye (IR-750 NHS Ester) and should be considered as estimates. For the highest accuracy, experimental determination is recommended.

Parameter	Value	Reference/Note
Antibody		
Recommended Concentration	2-10 mg/mL	
Molar Extinction Coefficient (IgG at 280 nm)	~210,000 M <sup>-1</sup> cm <sup>-1</sup>	[4][5][6]
IR-797 NHS Ester		
Molar Extinction Coefficient (ε <sub>dye</sub> )	~270,000 M <sup>-1</sup> cm <sup>-1</sup>	Estimated based on IR-750 NHS Ester
Correction Factor (CF <sub>280</sub> )	~0.05 - 0.1	Typical range for similar NIR dyes
Reaction Conditions		
Recommended Molar Ratio (Dye:Antibody)	10:1 to 20:1	Starting recommendation
Reaction pH	8.3 - 8.5 (Bicarbonate buffer) or 7.2-8.0 (Phosphate buffer)	[1]
Reaction Time	1 - 2 hours	
Reaction Temperature	Room Temperature	
Desired Outcome		
Degree of Labeling (DOL)	2 - 10	[2][3]

## Visualizations





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Email: [info@benchchem.com](mailto:info@benchchem.com)